molecular formula C11H21ClN2O B3059712 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1187173-33-6

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B3059712
CAS No.: 1187173-33-6
M. Wt: 232.75
InChI Key: BFTFFYHCZLXYPH-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a unique chemical compound with the empirical formula C8H15ClN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds, such as oxaspiro[4.5]decan-1-one scaffolds, has been achieved through a novel Lewis acid-catalyzed Prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.O=C1NCCC12CCCNC2 . The InChI key for this compound is YZBYELXEGPPFJI-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 190.67 . It has a density of 1.1±0.1 g/cm3, a boiling point of 360.1±25.0 °C at 760 mmHg, and a flash point of 170.8±23.3 °C . It has a molar refractivity of 42.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 136.6±5.0 cm3 .

Scientific Research Applications

Antagonistic Properties and Receptor Interactions

  • 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, a derivative of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride, has been shown to be a potent CCR4 antagonist, capable of inducing receptor endocytosis in chemokine receptors (Shukla et al., 2016).

Potential in Antihypertensive Applications

  • A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, related to this compound, displayed antihypertensive effects in spontaneous hypertensive rats, indicating potential use in treating hypertension (Caroon et al., 1981).

T-Type Calcium Channel Antagonism

  • Compounds with a structure similar to this compound were synthesized and found to be potent inhibitors of T-type calcium channels, suggesting applications in neurological disorders (Fritch & Krajewski, 2010).

Radioprotective Properties

  • Derivatives of 2,8-diazaspiro[4.5]decanes, similar to the chemical , have shown potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).

Role in Modulating Prolyl Hydroxylase Domain-Containing Protein 2 (PHD2)

  • A novel complex crystal structure of PHD2 enzyme with its inhibitor, a derivative of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one, was discovered. This could have implications in understanding the modulation of PHD2, which is important in cellular responses to hypoxia (Deng et al., 2013).

Properties

IUPAC Name

2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-5-11(10(13)14)3-6-12-7-4-11;/h9,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTFFYHCZLXYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(C1=O)CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662890
Record name 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187173-33-6
Record name 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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